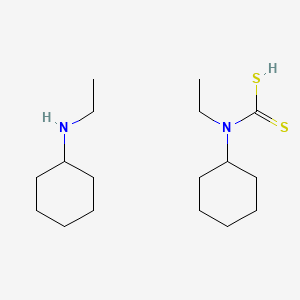

Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt

Description

Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt is a dithiocarbamate-based ammonium salt characterized by a cyclohexylethyl group attached to both the dithiocarbamic acid anion and the ammonium cation. Its structure comprises a dithiocarbamate (CSS⁻) backbone, where the nitrogen atom is substituted with a cyclohexylethyl moiety, paired with an N-cyclohexylethylammonium cation.

Properties

IUPAC Name |

cyclohexyl(ethyl)carbamodithioic acid;N-ethylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS2.C8H17N/c1-2-10(9(11)12)8-6-4-3-5-7-8;1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12);8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYVLFPJEMODLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCCC1.CCN(C1CCCCC1)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Amine and Carbon Disulfide Reaction

The foundational method for synthesizing cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt involves the reaction of cyclohexylethylamine with carbon disulfide (CS₂) in a polar aprotic solvent. The amine acts as both reactant and base, facilitating deprotonation of the dithiocarbamic acid intermediate to form the ammonium salt .

Procedure :

-

Reactant stoichiometry : Two equivalents of cyclohexylethylamine are combined with one equivalent of CS₂.

-

Solvent system : Anhydrous ethanol or methanol is employed to enhance solubility and reaction homogeneity .

-

Reaction conditions : The mixture is stirred under reflux (70–80°C) for 6–12 hours, monitored by TLC or GC for CS₂ consumption .

-

Workup : The product precipitates upon cooling and is isolated via filtration. Washing with cold ethanol removes unreacted amine, yielding a pure ammonium salt .

Key Data :

Solvent Effects on Reaction Efficiency

Solvent polarity significantly impacts reaction kinetics and product yield. Ethanol, methanol, and tetrahydrofuran (THF) have been evaluated for their efficacy in dithiocarbamate formation .

Observations :

-

Ethanol : Optimal for balancing solubility and precipitation. High yields (90%) are achieved due to favorable polarity and boiling point .

-

Methanol : Faster reaction times (4–6 hours) but lower yields (75–80%) due to increased solubility of byproducts .

-

THF : Poor precipitation necessitates additional extraction steps, reducing practicality despite moderate yields (70%) .

Mechanistic Insight :

Polar solvents stabilize the transition state during CS₂ incorporation into the amine, accelerating nucleophilic attack. However, excessive polarity hinders salt precipitation, necessitating a solvent with intermediate dielectric constant .

Temperature Optimization in Dithiocarbamate Formation

Temperature modulates reaction rate and byproduct formation. Studies comparing room-temperature (25°C) and reflux conditions (70–80°C) reveal distinct trade-offs .

Findings :

-

Reflux (70–80°C) : Completes in 6 hours with >90% yield. Elevated temperatures enhance CS₂ reactivity but require rigorous moisture exclusion .

-

Room temperature (25°C) : Requires 24–48 hours for completion, yielding 60–70% product. Prolonged exposure risks oxidative degradation of the dithiocarbamate group .

Recommendation :

Reflux conditions in ethanol strike the best balance between efficiency and product stability .

Workup and Purification Techniques

Isolation of the ammonium salt demands careful handling to avoid contamination by unreacted amine or CS₂.

Standard Protocol :

-

Filtration : Post-reaction cooling induces crystallization, enabling direct filtration .

-

Washing : Cold ethanol (0–5°C) removes residual amine without dissolving the product .

-

Drying : Vacuum desiccation (40°C, 12 hours) ensures anhydrous product .

Alternative Methods :

-

Liquid-liquid extraction : Patent literature describes using methyl isobutyl ketone (MIBK) to partition aqueous and organic phases, though this complicates isolation for solid products .

-

Acidification-reneutralization : Adjusting pH to 6–7 with HCl minimizes impurities but introduces ionic contaminants .

Comparative Analysis of Catalytic Approaches

While dithiocarbamate synthesis typically proceeds without catalysts, acidic or basic additives can modulate reaction pathways.

Sulfuric Acid Catalysis :

-

Role : Concentrated H₂SO₄ (3–10 equivalents) protonates the amine, enhancing electrophilicity of the CS₂ carbon .

-

Outcome : Reduces reaction time to 2–4 hours but necessitates neutralization steps, complicating workup .

Base-Mediated Reactions :

-

Sodium Hydroxide : Generates sodium dithiocarbamate, which is metathesized with cyclohexylethylammonium chloride. This two-step process achieves 80–85% yield but introduces stoichiometric byproducts .

Catalyst-Free Synthesis :

Chemical Reactions Analysis

Types of Reactions: Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt undergoes various chemical reactions, including:

- Oxidation:

- The dithiocarbamate group can be oxidized to form disulfides or sulfoxides.

- Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction:

- Reduction reactions can convert the dithiocarbamate group to thiols.

- Reducing agents such as sodium borohydride are typically used.

- Substitution:

- The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.

- Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt has numerous applications in scientific research:

- Chemistry:

- Used as a ligand in coordination chemistry to form metal complexes.

- Acts as a stabilizer in polymer chemistry.

- Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its antimicrobial properties.

- Medicine:

- Explored for its potential use in drug delivery systems.

- Evaluated for its therapeutic effects in treating certain diseases.

- Industry:

- Utilized as a vulcanization accelerator in rubber production.

- Employed as a flotation agent in mineral processing.

Mechanism of Action

The mechanism by which Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The dithiocarbamate group can chelate metal ions, altering their availability and activity in biological systems. This chelation can inhibit enzyme activity or disrupt metal-dependent processes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Dithiocarbamate Salts

Dithiocarbamates are sulfur-containing ligands with diverse applications. Below is a comparison with key analogues:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| Sodium Diethyldithiocarbamate | C₅H₁₀NS₂Na | 171.26 | Water-soluble, forms stable metal complexes; decomposes at ~120°C | Rubber vulcanization, pesticide |

| Zinc Dibutyldithiocarbamate | C₁₀H₂₀N₂S₄Zn | 361.94 | Thermally stable (up to 200°C); low solubility in water | Accelerator in rubber processing |

| Cyclohexylethyldithiocarbamic Acid N-Cyclohexylethylammonium Salt | C₁₄H₂₇NS₂·C₈H₁₈N | ~351.52 (estimated) | Likely hydrophobic due to cyclohexyl groups; thermal stability uncharacterized | Potential metal chelation, niche synthesis |

Key Observations :

- The cyclohexylethyl substituents in the target compound likely reduce water solubility compared to sodium or zinc salts, aligning with trends in hydrophobic dithiocarbamates .

- Ammonium salts of dithiocarbamates are less studied than metal salts, but their stability may depend on cation-anion interactions.

Sulfamic Acid Derivatives

N-Cyclohexylsulfamic acid (C₆H₁₃NO₃S, MW 179.23) shares a cyclohexyl group but differs in functional groups (sulfamic acid vs. dithiocarbamate) :

Implications :

- The dithiocarbamate group offers metal-chelating ability absent in sulfamic acids, making the target compound more relevant in coordination chemistry.

Ammonium Salts with Hydrophobic Cations

N-Cyclohexylethylammonium-based salts (e.g., N-cyclohexylethylammonium chloride) exhibit distinct solubility and reactivity:

| Cation | Anion | Solubility in Water | Melting Point |

|---|---|---|---|

| N-Cyclohexylethylammonium | Cl⁻ | Low | ~150°C (decomposes) |

| Tetrabutylammonium | Br⁻ | High | 103°C |

The target compound’s bulky cation may further reduce solubility compared to smaller ammonium salts, favoring organic-phase reactions.

Biological Activity

Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt is a compound with significant biological activity, primarily due to its dithiocarbamate functional group. This compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry.

The synthesis of this compound typically involves the reaction of cyclohexylamine with carbon disulfide, followed by alkylation with ethyl iodide. The reactions can be summarized as follows:

-

Formation of Dithiocarbamate Intermediate :

-

Formation of Ammonium Salt :

This synthesis is performed under mild conditions, often in organic solvents like ethanol or methanol.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. The dithiocarbamate group can chelate metal ions, which are essential for the activity of many enzymes. This chelation can disrupt enzyme function, leading to various biological effects. For instance, it may inhibit metalloproteases and other metal-dependent enzymes.

The mechanism by which this compound exerts its biological effects involves:

- Metal Chelation : The dithiocarbamate group binds to metal ions, altering their availability and activity.

- Enzyme Interaction : It may inhibit enzyme activity by binding to active sites or disrupting substrate access.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Dimethyldithiocarbamic acid N-dimethylammonium salt | Similar dithiocarbamate structure | Antimicrobial and antifungal properties |

| Diethyldithiocarbamic acid N-diethylammonium salt | Enhanced solubility in organic solvents | Enzyme inhibition |

| Pyrrolidinedithiocarbamic acid N-pyrrolidinium salt | Unique cyclic structure | Potential anticancer activity |

This compound is unique due to its structural configuration that imparts distinct reactivity and stability compared to similar compounds.

Case Study 1: Antimicrobial Effectiveness

A study conducted on the antimicrobial properties of cyclohexylethyldithiocarbamic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another research study focusing on enzyme inhibition, cyclohexylethyldithiocarbamic acid was tested against several metalloproteases. The results showed a substantial reduction in enzyme activity, suggesting that the compound could be developed into a therapeutic agent targeting diseases where metalloproteases play a crucial role.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a one-pot reaction using cyclohexylamine derivatives and carbon disulfide (CS₂) in aqueous or polar solvents. For example, cyclohexylamine reacts with CS₂ in water to form a dithiocarbamate intermediate, which is protonated by excess amine to yield the ammonium salt . Key variables include stoichiometry (3:1 molar ratio of amine to CS₂), solvent choice (water improves safety and reduces costs), and temperature (room temperature suffices for high yields). Purification typically involves recrystallization from ethanol or acetone due to the salt’s low solubility in non-polar solvents .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify characteristic peaks (e.g., NH₃⁺ protons at δ 6.5–8.0 ppm; dithiocarbamate carbons at δ 190–210 ppm) .

- Infrared (IR) Spectroscopy : Confirm S–C(=S)–N stretching vibrations (1050–1250 cm⁻¹) and NH₃⁺ deformation bands (1500–1600 cm⁻¹) .

- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯S interactions) and verify tetrahedral coordination at sulfur. Published data show bond lengths of 1.68–1.72 Å for C–S and 3.0–3.2 Å for H-bonded N–S distances .

Q. What solubility and stability properties are critical for handling this compound in experimental workflows?

- Methodological Answer : The salt is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in hydrocarbons. Stability studies indicate decomposition above 150°C, with hygroscopicity requiring storage in anhydrous conditions (-20°C under nitrogen) . For in situ applications, pre-drying solvents (e.g., molecular sieves) prevents hydrolysis of the dithiocarbamate moiety .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity as a thiating agent for amide-to-thioamide transformations?

- Methodological Answer : Discrepancies in substrate scope (e.g., heterocyclic vs. aliphatic amides) arise from competing pathways: nucleophilic substitution at sulfur vs. radical-mediated mechanisms. To clarify:

- Kinetic Isotope Effects (KIEs) : Compare for deuterated substrates to identify rate-determining steps.

- Electron Paramagnetic Resonance (EPR) : Detect transient thiyl radicals during reactions .

- Computational Modeling : Density Functional Theory (DFT) can map transition states and quantify orbital interactions (e.g., sulfur’s lone pair donation to amide carbonyls) .

Q. What strategies address conflicting crystallographic data on hydrogen-bonding patterns in related cyclohexylammonium salts?

- Methodological Answer : Discrepancies in H-bond lengths (e.g., 2.8 Å vs. 3.2 Å in similar salts) may stem from:

- Temperature Effects : Low-temperature crystallography (e.g., 90–120 K) reduces thermal motion artifacts .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H⋯S contacts) to distinguish static vs. dynamic disorder .

- Synchrotron Radiation : High-resolution data (λ < 1 Å) improves electron density maps for ambiguous sites .

Q. How can researchers optimize the compound’s stability in catalytic applications involving sulfur transfer?

- Methodological Answer : Degradation pathways (e.g., oxidation to disulfides) limit catalytic cycles. Mitigation strategies include:

- Additives : Use antioxidants (e.g., ascorbic acid) to scavenge reactive oxygen species.

- Encapsulation : Embed the salt in mesoporous silica or cyclodextrins to shield reactive sites .

- In Situ Monitoring : Raman spectroscopy tracks S–S bond formation (450–500 cm⁻¹) during reactions .

Q. What advanced analytical techniques differentiate isomeric or polymorphic forms of the compound?

- Methodological Answer :

- Solid-State NMR : Distinguishes polymorphs via chemical shifts (e.g., ammonium vs. amine environments).

- Differential Scanning Calorimetry (DSC) : Identifies melting point variations (ΔT > 5°C suggests distinct polymorphs).

- Pair Distribution Function (PDF) Analysis : Resolves local structural disorder in amorphous phases .

Methodological Challenges and Data Interpretation

Q. How should researchers reconcile discrepancies between theoretical and experimental vibrational spectra for the dithiocarbamate moiety?

- Methodological Answer : Discrepancies often arise from anharmonicity or solvent effects. Solutions include:

- Solvent Correction Models : Apply scaled quantum mechanical (SQM) force fields adjusted for dielectric constants.

- Gas-Phase Experiments : Compare matrix-isolation IR spectra with DFT predictions .

Q. What experimental designs minimize batch-to-batch variability in large-scale syntheses for reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC to monitor reaction progression.

- Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, cooling gradient) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.